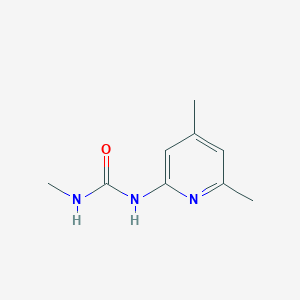

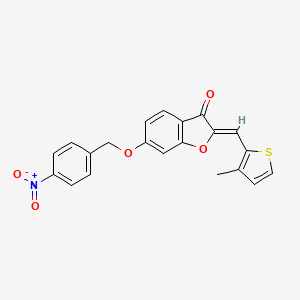

![molecular formula C13H16N2O2S B2494291 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864974-87-8](/img/structure/B2494291.png)

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazolidine and thiazole derivatives involves multiple steps, including conventional mild reaction conditions and specific catalysts to achieve the desired outcomes. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, highlighting a convenient method for synthesizing complex molecules (Yu et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of similar compounds. For example, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, showcasing the arrangement and comparison with related structures (Galushchinskiy et al., 2017). Such analyses are crucial for understanding the geometrical and electronic properties of these molecules.

Chemical Reactions and Properties

Chemical reactions involving thiazole and thiazolidine derivatives exhibit a range of activities, from hypoglycemic effects in biological models to the formation of hydrogen-bonded molecular assemblies. Studies have reported on the synthesis and biological activities of these compounds, illustrating their reactivity and potential applications in various fields (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structures. For instance, the asymmetry in the crystal packing and hydrogen bonding contributes to the physical stability and solubility characteristics of these molecules. Detailed studies on compounds like N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide have provided insights into their physical properties through X-ray diffraction and spectroscopic techniques (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide and its derivatives can be deduced from experimental and theoretical studies. Investigations into the reactivity parameters, charge transfer, and electronic properties provide a comprehensive understanding of these molecules. For example, a theoretical study on a similar compound, (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, used quantum chemical calculations to explore its energies, geometrical structure, and vibrational wave numbers, highlighting its electrophilic nature and potential interactions with DNA bases (Maurya et al., 2019).

Aplicaciones Científicas De Investigación

Toxic Metabolite Formation

Thiazoles such as thiabendazole, 4-tert-butyl-2-methyl-thiazole, and 2-(p-methoxyphenyl)-4-methylthiazole undergo metabolic pathways resulting in the formation of toxic metabolites. This metabolic process involves microsomal epoxidation of the C=C double bond, leading to ring cleavage products like thioamides and alpha-dicarbonyl fragments. These metabolites, identified in mice, could have implications for toxicity and are important considerations in the broader context of thiazole compounds' biological interactions (Mizutani, Yoshida, & Kawazoe, 1994).

Anticonvulsant Applications

Synthesized Derivatives for Anticonvulsant Activity

A series of N‐(substituted‐2‐oxo‐4‐phenylazetidin‐1‐yl)‐2‐((6‐substitutedbenzo[d]thiazol‐2‐yl)amino)acetamide derivatives exhibited promising anticonvulsant activity, indicating potential applications in the development of new therapeutic agents. This study highlights the importance of the benzo[d]thiazol moiety in these compounds and its potential role in enhancing biological activity (Ali & Siddiqui, 2015).

Synthesis of Aryloxyanilide Ligands for Brain Imaging

Two aryloxyanilides with high affinity for brain peripheral benzodiazepine receptors (PBR) were synthesized, demonstrating the versatility of thiazole-containing compounds in developing ligands for sensitive brain imaging. This research underscores the potential of these compounds in positron emission tomography (PET) applications for studying PBR in the brain (Briard et al., 2008).

Attenuation of Neuroinflammation and Oxidative Stress

Benzimidazole-containing acetamide derivatives, including a thiazole moiety, demonstrated neuroprotective effects against ethanol-induced neurodegeneration. This suggests the potential application of these compounds in treating neurodegenerative disorders by mitigating oxidative stress-induced neuroinflammation (Imran et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-4-5-11-12(8-9)18-13(14-10(2)16)15(11)6-7-17-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQMOFGFDUMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)

![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)

![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)

![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)

![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)